molecular formula C15H17ClN2O B6504405 4-chloro-N-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]benzamide CAS No. 1396814-59-7

4-chloro-N-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]benzamide

Cat. No. B6504405
CAS RN: 1396814-59-7
M. Wt: 276.76 g/mol
InChI Key: BWPKQTKRGMZGDS-UHFFFAOYSA-N
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Description

The compound “4-chloro-N-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]benzamide” is a complex organic molecule. It contains a benzamide group, which is a common motif in pharmaceutical drugs . The pyrrolidine ring is a common feature in many biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzamide group, a pyrrolidine ring, and a but-2-yn-1-yl group. The pyrrolidine ring is a five-membered ring with one nitrogen atom .


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the functional groups present in the molecule. For example, the benzamide group could undergo hydrolysis to yield an amine and a carboxylic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group could enhance its solubility in polar solvents .

Scientific Research Applications

Anticancer Properties

The pyrrolidine ring in this compound has been explored for its potential as an anticancer agent. Researchers have investigated its derivatives and analogs, studying their effects on cancer cell lines. The compound’s structural features, including the chloro-substituted benzene ring and the pyrrolidine moiety, contribute to its activity against cancer cells. Further studies are needed to elucidate the precise mechanisms and optimize its efficacy .

Antimicrobial Activity

The pyrrolidine scaffold has also shown promise as an antimicrobial agent. Analogous compounds with similar structural motifs have been evaluated for their antibacterial and antifungal properties. For instance, N-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxamide and related derivatives exhibited potent anti-TB activity against Mycobacterium tuberculosis. These findings highlight the potential of pyrrolidine-based compounds in combating infectious diseases .

Neurological Disorders

Given the pyrrolidine ring’s role in modulating biological targets, researchers have investigated its impact on neurological disorders. The compound’s interactions with specific receptors or enzymes may offer therapeutic opportunities for conditions such as neurodegenerative diseases or mood disorders. Further studies are warranted to explore its neuroprotective effects .

Drug Design and Development

The pyrrolidine scaffold serves as a versatile building block in drug design. Medicinal chemists utilize its sp³-hybridized carbon atoms and stereochemistry to create diverse pharmacophores. By functionalizing preformed pyrrolidine rings or constructing them from different precursors, researchers can tailor drug candidates with specific biological profiles. The compound’s unique three-dimensional coverage due to non-planarity enhances its potential as a scaffold for novel drug development .

Other Applications

Beyond the mentioned fields, the compound’s properties may find applications in areas such as enzyme inhibition, ligand-receptor interactions, and synthetic methodology. Its diverse chemical reactivity and potential for chiral selectivity make it an intriguing subject for ongoing research .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

The future directions for research on this compound could include exploring its potential uses in medicine or other fields, as well as optimizing its synthesis process .

properties

IUPAC Name

4-chloro-N-(4-pyrrolidin-1-ylbut-2-ynyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O/c16-14-7-5-13(6-8-14)15(19)17-9-1-2-10-18-11-3-4-12-18/h5-8H,3-4,9-12H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWPKQTKRGMZGDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC#CCNC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]benzamide

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